Sodium 1-amino-4-(4-(((2,3-dichloro-6-quinoxalinyl)sulphonyl)sulphamoyl)-2,6-dimethylphenyl)amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate
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Overview
Description
Sodium 1-amino-4-(4-(((2,3-dichloro-6-quinoxalinyl)sulphonyl)sulphamoyl)-2,6-dimethylphenyl)amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate is a complex organic compound with significant applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 1-amino-4-(4-(((2,3-dichloro-6-quinoxalinyl)sulphonyl)sulphamoyl)-2,6-dimethylphenyl)amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate involves multiple steps. The process typically starts with the preparation of the quinoxaline derivative, followed by sulphonation and subsequent reactions to introduce the anthracene moiety. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Sodium 1-amino-4-(4-(((2,3-dichloro-6-quinoxalinyl)sulphonyl)sulphamoyl)-2,6-dimethylphenyl)amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the quinoxaline and anthracene moieties.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the sulphonyl and amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can introduce various functional groups to the compound .
Scientific Research Applications
Sodium 1-amino-4-(4-(((2,3-dichloro-6-quinoxalinyl)sulphonyl)sulphamoyl)-2,6-dimethylphenyl)amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of Sodium 1-amino-4-(4-(((2,3-dichloro-6-quinoxalinyl)sulphonyl)sulphamoyl)-2,6-dimethylphenyl)amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Sodium 1-amino-4-(4-(((2,3-dichloro-6-quinoxalinyl)carbonyl)methylamino)-2-sulphonatophenyl)amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate
- Disodium 1-amino-4-[3-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-sulphonatoanilino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate
Uniqueness
Sodium 1-amino-4-(4-(((2,3-dichloro-6-quinoxalinyl)sulphonyl)sulphamoyl)-2,6-dimethylphenyl)amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of quinoxaline and anthracene moieties, along with the sulphonyl and sulphamoyl groups, makes it particularly versatile for various applications.
Properties
CAS No. |
97375-12-7 |
---|---|
Molecular Formula |
C30H20Cl2N5NaO9S3 |
Molecular Weight |
784.6 g/mol |
IUPAC Name |
sodium;1-amino-4-[4-[(2,3-dichloroquinoxalin-6-yl)sulfonylsulfamoyl]-2,6-dimethylanilino]-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C30H21Cl2N5O9S3.Na/c1-13-9-16(48(42,43)37-47(40,41)15-7-8-19-20(11-15)36-30(32)29(31)35-19)10-14(2)26(13)34-21-12-22(49(44,45)46)25(33)24-23(21)27(38)17-5-3-4-6-18(17)28(24)39;/h3-12,34,37H,33H2,1-2H3,(H,44,45,46);/q;+1/p-1 |
InChI Key |
OQMVWDRWVIWFMQ-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=CC(=C1NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-])C)S(=O)(=O)NS(=O)(=O)C5=CC6=C(C=C5)N=C(C(=N6)Cl)Cl.[Na+] |
Origin of Product |
United States |
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